![molecular formula C8H8N2O3 B7813334 N-(2-methyl-3-nitrophenyl)formamide](/img/structure/B7813334.png)
N-(2-methyl-3-nitrophenyl)formamide
Overview
Description
N-(2-methyl-3-nitrophenyl)formamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activities : A study on the synthesis of formamide derivatives using 2-(2-nitrophenyl)acetonitrile as a starting material found no significant herbicidal activities in the synthesized compounds (Li Yuan-xiang, 2011).
N-Formylation of Amines : Research on the N-formylation of amines using methanol and molecular oxygen over supported gold nanoparticles explored the production of formamide, highlighting an innovative method in chemical synthesis (T. Ishida & M. Haruta, 2009).
Nitrosation of Amides : A study investigating the nitrosation of formamide by nitrosonium ion (NO(+)) described pseudopericyclic 1,3-sigmatropic rearrangements, offering insights into chemical reaction mechanisms (D. Birney, 2004).
Isotope Effects in Acyl Group Transfer : An analysis of multiple kinetic isotope effects in acyl group transfer reactions involving formamide provided a detailed bonding picture of the transition state, crucial for understanding biochemical reactions (J. Marlier, 2001).
NLO Properties of Organic Materials : A study on the nonlinear optical properties of a novel organic material involving a formamide derivative emphasized its potential application in optical device technologies (Laxminarayana Kamath et al., 2020).
Solvatochromic Behavior in Binary Solvent Mixtures : Research on the solvatochromic behavior of certain compounds in mixed solvent systems including formamide provided insights into solute-solvent and solvent-solvent interactions, relevant in chemical analysis and process optimization (L. A. Giusti et al., 2009).
Palladium Complex-Catalyzed Intermolecular Reductive N-Heterocyclization : A study presented a novel synthesis of quinazoline derivatives from nitrobenzaldehyde or nitrophenyl ketones with formamide, highlighting advancements in organic synthesis methodologies (M. Akazome et al., 1995).
Colorimetric Detection of Cyanide : Research on N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments demonstrated the practical application of these compounds in environmental monitoring (Yue Sun et al., 2009).
Intramolecular Hydrogen Bonding : A study on intramolecular hydrogen bonding in a complex N,N-disubstituted formamide provided valuable data for understanding molecular structures and their behavior, which is important in various chemical applications (R. E. Echols et al., 1983).
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-5H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUGHIEIVKKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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